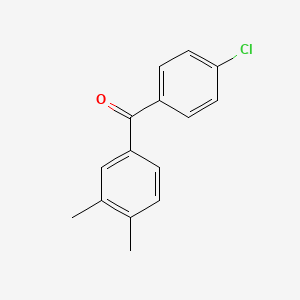

4-Chloro-3',4'-dimethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

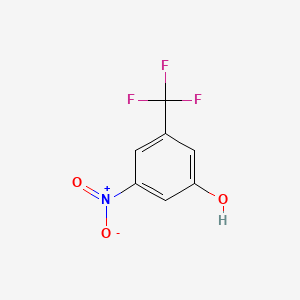

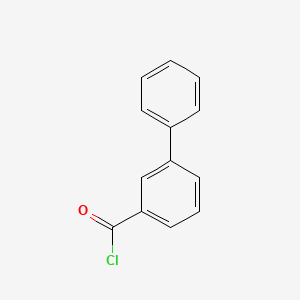

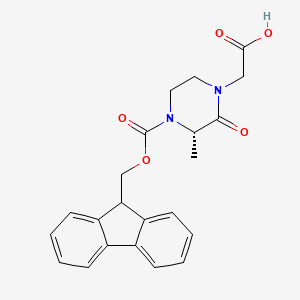

4-Chloro-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The compound is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone .

Molecular Structure Analysis

The InChI code for 4-Chloro-3’,4’-dimethylbenzophenone is 1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

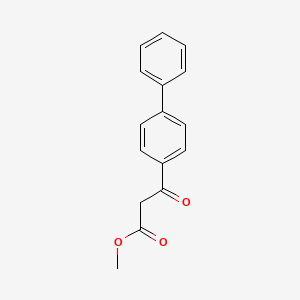

This compound is an essential intermediate for the synthesis of fenofibrate class of lipid-lowering drugs . Fenofibrate is used to reduce cholesterol and triglycerides in the blood . Therefore, “4-Chloro-3’,4’-dimethylbenzophenone” plays a crucial role in the pharmaceutical industry .

Materials Science

“4-Chloro-3’,4’-dimethylbenzophenone” is also used in the field of materials science. It can be used in the synthesis of Poly Ether Ketone (PEK) , a high-performance plastic with excellent mechanical and chemical resistance properties suitable for demanding applications .

Food Analytical Methods

The compound can be used in the development of analytical methods for food analysis . For example, it can be used in the derivatization and ultrahigh-performance liquid chromatography tandem mass spectrometry for the determination of free amino acids in Chinese jujube date .

Catalysts in Friedel-Crafts Acylation Reaction

“4-Chloro-3’,4’-dimethylbenzophenone” can be synthesized by Friedel-Crafts acylation reaction using eco-compatible catalysts . This process reduces the generation of hazardous waste, making it eco-friendly .

Environmental Chemistry

The synthesis of “4-Chloro-3’,4’-dimethylbenzophenone” using eco-compatible catalysts contributes to the field of environmental chemistry . The process is simple, reduces hazardous waste, and is easy to work up and separate .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVVGLPIKIHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373913 |

Source

|

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3',4'-dimethylbenzophenone | |

CAS RN |

40415-10-9 |

Source

|

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)